

Does Renal Impairment Require a Lucitanib Dose Adjustment?

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Compound Focus: Lucitanib

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Answer: Population pharmacokinetic (PopPK) modeling indicates that **mild or moderate renal impairment does not have a statistically significant effect on the pharmacokinetics of lucitanib** [1] [2]. Therefore, **no protocol adjustment or dose modification is recommended for patients with mild to moderate renal impairment** [1] [2].

The PopPK analysis that led to this conclusion was based on data from 403 patients with advanced cancers across five Phase I/II clinical studies [1] [2]. The effect of renal impairment was tested as a covariate within the model.

Supporting Clinical Data

The table below summarizes the key covariates that were investigated and their determined impact on **lucitanib's** pharmacokinetics.

Covariate Category	Specific Covariate	Impact on Lucitanib PK	Clinical Recommendation
Renal Function	Mild/Moderate Renal Impairment	No statistically significant effect detected [1] [2]	No dose adjustment required [1] [2]

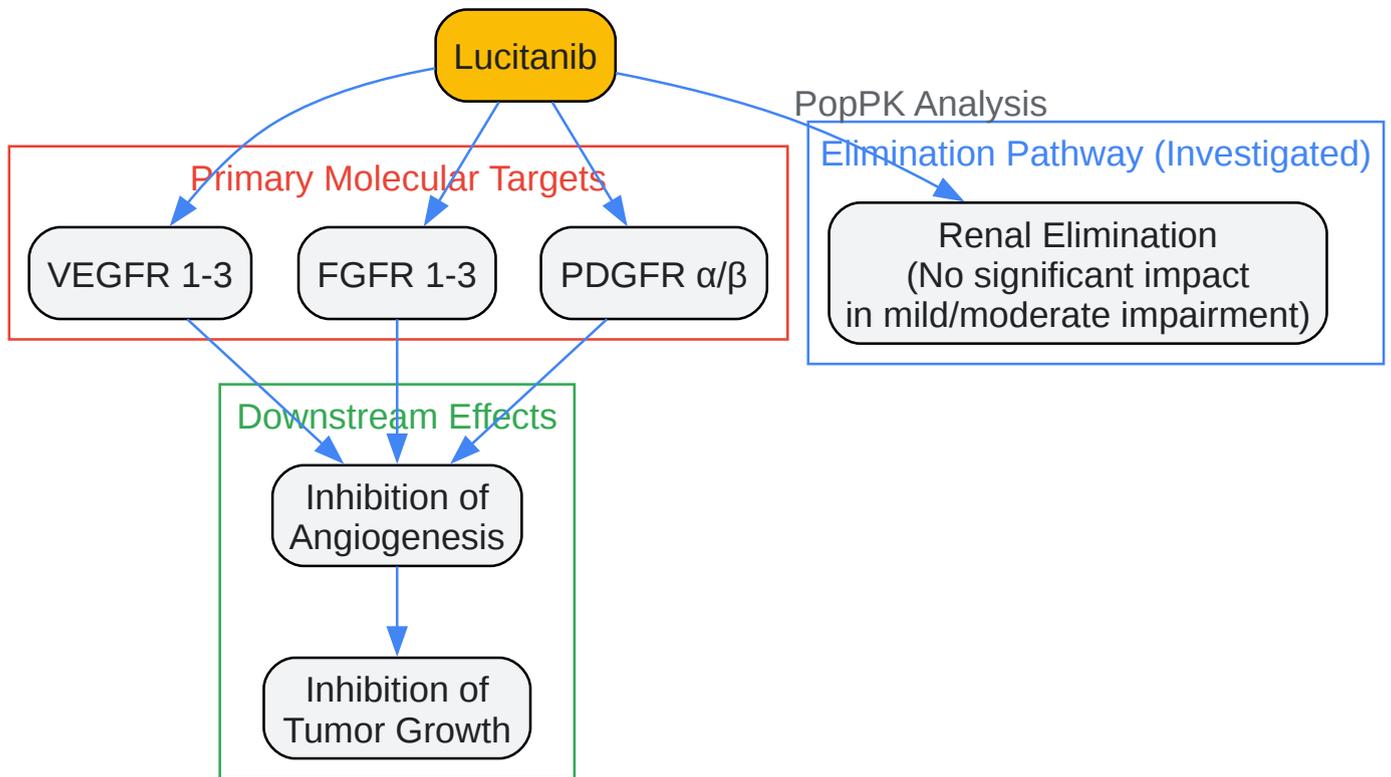
Covariate Category	Specific Covariate	Impact on Lucitanib PK	Clinical Recommendation
Hepatic Function	Mild Hepatic Impairment	No statistically significant effect detected [1] [2]	No dose adjustment required [1] [2]
Demographics	Body Weight	Partially explained between-subject variability [1] [2]	Supports safety-based dose titration [1]
	Age, Sex, Race, Tumor Type	No effects observed [1] [2]	No dose adjustment required [1] [2]
Concomitant Medications	Proton Pump Inhibitors (PPIs)	No clinically significant effect on absorption [1] [2]	No contraindication [1] [2]
	CYP3A4/CYP2C8 Inhibitors/Inducers, P-gp Inhibitors	No statistically significant effects detected [1] [2]	No dose adjustment required [1] [2]
Drug Formulation	Tablet vs. Capsule	Difference in release duration (0.243 h vs. 0.814 h) was not clinically meaningful [1]	Formulations considered interchangeable [1]

> Important Note on Severe Impairment: The available data and published analyses do not provide information on the pharmacokinetics of **lucitanib** in patients with **severe renal impairment or end-stage renal disease** [1] [2]. Dosing in this population cannot be determined from current evidence.

Scientific and Experimental Basis

Mechanism of Action and Elimination

Lucitanib is an oral, potent tyrosine kinase inhibitor that primarily inhibits VEGFR 1-3, FGFR 1-3, and PDGFR α/β [1] [3] [4]. The following diagram maps its primary mechanism of action and the elimination pathway investigated for renal impairment.



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PopPK Model and Covariate Analysis Methodology

The conclusion that renal function does not affect **lucitanib** exposure is derived from a robust PopPK analysis.

- **Model Structure:** **Lucitanib** pharmacokinetics were best described by a **two-compartment model** with zero-order release into the dosing compartment, followed by first-order absorption and first-order elimination [1] [2].
- **Covariate Testing:** The effect of renal impairment (along with other patient factors) was formally tested as a covariate on key model parameters like clearance and volume of distribution. The analysis found that **mild/moderate renal impairment was not a statistically significant covariate** and did not improve the model's performance [1] [2].
- **High Inter-Subject Variability:** The analysis identified large variability in **lucitanib** pharmacokinetics between individuals, which was only partially explained by body weight. This variability supports the use of a **safety-based dose-titration strategy** in clinical practice, rather than fixed dosing, to optimize individual patient exposure [1].

Recommendations for Researchers and Clinicians

- **For Protocol Design:** When designing clinical trials, you may include patients with mild to moderate renal impairment without planned **lucitanib** dose reductions. The safety-based dose titration approach used in ongoing studies is appropriate for managing PK variability in these patients [1].
- **For Clinical Practice:** Dosing in patients with mild to moderate renal impairment can follow the same protocol as patients with normal renal function. The available evidence does not warrant pre-emptive dose modification [1] [2].
- **For Data Interpretation:** Be aware that the lack of impact from mild/moderate renal impairment, concomitant medications, and various demographics suggests that **lucitanib**'s pharmacokinetics are relatively resilient to these common sources of variability [1] [2].

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